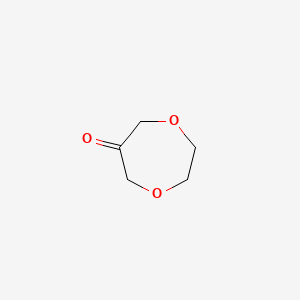![molecular formula C26H36N2O2 B569504 2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol CAS No. 114010-34-3](/img/structure/B569504.png)
2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-6-ol core, which is a derivative of chromene, and is substituted with a benzylpiperazine moiety. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol typically involves multiple steps. One common method starts with the preparation of the chromen-6-ol core, followed by the introduction of the benzylpiperazine group. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol undergoes various types of chemical reactions, including:
Oxidation: The chromen-6-ol core can be oxidized to form quinones.
Reduction: The benzylpiperazine moiety can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-6-ol core can yield quinones, while reduction of the benzylpiperazine moiety can produce secondary amines .
科学的研究の応用
2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
類似化合物との比較
Similar Compounds
2-[2-(4-Benzylpiperazin-1-yl)ethyl]isoindoline-1,3-dione: Known for its acetylcholinesterase inhibitory activity.
2-[2-(4-Benzylpiperazin-1-yl)ethyl]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one: Explored for its antimicrobial properties.
Cetirizine ethyl ester dihydrochloride: Used as an antihistamine.
Uniqueness
What sets 2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol apart is its unique combination of functional groups, which allows it to participate in a wide variety of chemical reactions and makes it a versatile tool in both research and industrial applications. Its potential as an acetylcholinesterase inhibitor also highlights its significance in medicinal chemistry .
特性
CAS番号 |
114010-34-3 |
|---|---|
分子式 |
C26H36N2O2 |
分子量 |
408.586 |
IUPAC名 |
2-[2-(4-benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H36N2O2/c1-19-20(2)25-23(21(3)24(19)29)10-11-26(4,30-25)12-13-27-14-16-28(17-15-27)18-22-8-6-5-7-9-22/h5-9,29H,10-18H2,1-4H3 |
InChIキー |
BXQIFMPEGGKVBU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCN3CCN(CC3)CC4=CC=CC=C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3',4,5',6-Pentakis(dihydrogen phosphate)[1,1'-biphenyl]-2,3',4,5',6-pentol](/img/new.no-structure.jpg)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)






